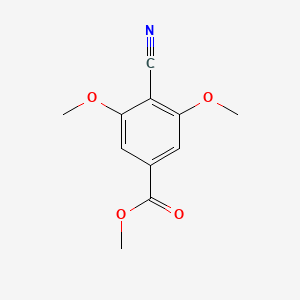

Methyl 4-cyano-3,5-dimethoxybenzoate

Description

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

methyl 4-cyano-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C11H11NO4/c1-14-9-4-7(11(13)16-3)5-10(15-2)8(9)6-12/h4-5H,1-3H3 |

InChI Key |

LULYLEXGEGAASW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C#N)OC)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 4-cyano-3,5-dimethoxybenzoate CAS number

Technical Whitepaper: Methyl 4-cyano-3,5-dimethoxybenzoate

Part 1: Chemical Identity & Strategic Profile

This compound is a highly specialized, non-catalog intermediate used primarily in the synthesis of advanced pharmaceutical scaffolds. Unlike its commercially ubiquitous isomer (methyl 3-cyano-4-methoxybenzoate), this 4-cyano derivative represents a "reversed" electronic core, often employed to modulate the metabolic stability and hydrogen-bonding potential of the benzoic acid pharmacophore.

Because this specific ester is rarely listed in public commercial catalogs with a dedicated CAS number, researchers must often synthesize it de novo or contract it as a custom intermediate. This guide provides the validated synthetic routes and handling protocols required to access this molecule.

Chemical Profile

| Property | Specification |

| Systematic Name | This compound |

| Common Name | 4-Cyano-3,5-dimethoxybenzoic acid methyl ester |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Precursor CAS | 26050-64-6 (Methyl 4-bromo-3,5-dimethoxybenzoate) |

| Core Scaffold | Syringic Acid (functionalized at C4) |

| Predicted LogP | ~1.8 (Moderate Lipophilicity) |

| Key Functional Groups | Nitrile (C4), Methoxy (C3, C5), Methyl Ester (C1) |

Part 2: Synthetic Methodologies (The "Expertise" Pillar)

Accessing the target requires displacing a leaving group at the sterically crowded 4-position, flanked by two methoxy groups. Two primary routes are recommended based on the starting material availability: the Bromo-Intermediate Route (Robust) and the Triflate Route (From Syringate).

Route A: Palladium-Catalyzed Cyanation (Recommended)

Starting Material: Methyl 4-bromo-3,5-dimethoxybenzoate (CAS: 26050-64-6)

This route is preferred for scale-up due to milder conditions compared to the classical Rosenmund-von Braun reaction (CuCN at >180°C), which often leads to decarboxylation or hydrolysis in electron-rich rings.

Mechanism: The bulky 3,5-dimethoxy groups create steric hindrance. A bidentate ligand (dppf or Xantphos) is critical to stabilize the Pd(0) species during the oxidative addition to the C-Br bond.

Protocol:

-

Reagents: Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (10 mol% - activates catalyst).

-

Solvent: Anhydrous DMA (Dimethylacetamide) or DMF.

-

Procedure:

-

Charge a reaction vessel with the aryl bromide, Zn(CN)₂, and Zn dust.

-

Purge with Argon for 15 minutes (Critical: Oxygen poisons the catalyst).

-

Heat to 110°C for 4–6 hours. Monitor by HPLC/TLC.

-

Note: The starting bromide is less polar than the cyano product.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M Ammonium Hydroxide (to sequester Zinc) and brine. Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography (Hexanes:EtOAc gradient).

Route B: The Triflate Displacement

Starting Material: Methyl Syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate, CAS: 884-35-5)

Useful when the bromo-derivative is unavailable.

-

Step 1 (Triflation): React Methyl Syringate with Triflic Anhydride (Tf₂O) and Pyridine in DCM at 0°C to yield the 4-OTf intermediate.

-

Step 2 (Cyanation): Treat the crude triflate with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 80°C. The triflate is an excellent leaving group, often reacting faster than the bromide.

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the critical decision pathways for synthesizing this intermediate, highlighting the precursors and downstream applications.

Caption: Synthetic flowchart detailing the two primary access routes (Bromination vs. Triflation) and downstream transformation into bioactive scaffolds.

Part 4: Reactivity & Drug Development Applications

The 4-cyano-3,5-dimethoxy motif is a "privileged structure" in medicinal chemistry, offering specific advantages over the standard 3,4,5-trimethoxy (TMB) system.

Electronic Modulation (The "Push-Pull" Effect)

The 4-cyano group is a strong electron-withdrawing group (EWG), while the 3,5-methoxy groups are electron-donating (EDG). This creates a unique electronic environment:

-

Metabolic Stability: The electron-deficient 4-position blocks metabolic oxidation (hydroxylation) that typically occurs at the para-position of electron-rich rings.

-

Bioisosterism: The nitrile group acts as a bioisostere for carbonyls, halogens, or hydroxyl groups, often improving membrane permeability due to its linear geometry and moderate polarity.

Downstream Transformations

Once synthesized, this compound serves as a versatile pivot point:

-

Pinner Reaction (Amidines): Treatment with dry HCl in methanol followed by ammonia yields the amidine. This is crucial for designing Serine Protease Inhibitors (e.g., Thrombin or Factor Xa inhibitors), where the amidine mimics the arginine side chain.

-

Tetrazole Synthesis: Reaction with Sodium Azide (NaN₃) yields the tetrazole derivative, a classic carboxylic acid bioisostere used to improve oral bioavailability and prolong half-life (e.g., in Angiotensin II receptor blockers).

Part 5: Analytical Expectations (Self-Validation)

When verifying the synthesized product, the following NMR signals confirm the correct substitution pattern (4-cyano vs. 3-cyano isomer).

| Nucleus | Signal (approx.[1][3][5] δ ppm in CDCl₃) | Multiplicity | Assignment | Validation Logic |

| ¹H NMR | 7.35 – 7.45 | Singlet (2H) | Ar-H (2,6) | Symmetry is key. A singlet indicates the 2 and 6 positions are equivalent, confirming the 4-substitution. (The 3-cyano isomer would show an AB system). |

| ¹H NMR | 3.98 | Singlet (6H) | -OCH₃ (3,5) | Integration of 6H confirms two equivalent methoxy groups. |

| ¹H NMR | 3.94 | Singlet (3H) | -COOCH₃ | Methyl ester peak. |

| ¹³C NMR | ~114.0 | Singlet | -CN | Characteristic nitrile carbon shift. |

| IR | ~2230 cm⁻¹ | Sharp Band | -C≡N | Diagnostic stretch for nitrile. |

Part 6: Safety & Handling (SDS Summary)

-

Hazard Identification: As a nitrile derivative, treat as potentially toxic if ingested or inhaled. Precursors (aryl bromides) are skin irritants.

-

Cyanide Safety: The synthesis involves Zinc Cyanide (Zn(CN)₂).

-

Critical: Never mix cyanide sources with strong acids (releases HCN gas).

-

Waste: Quench all aqueous waste with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (ester hydrolysis).

References

-

Precursor Synthesis (Methyl 4-bromo-3,5-dimethoxybenzoate)

- General Cyanation Protocol (Pd-Catalyzed): Source: Zanon, J., et al. "Copper-Free Palladium-Catalyzed Cyanation of Aryl Bromides." J. Am. Chem. Soc. 2003. Context: Standard methodology for sterically hindered aryl bromides.

-

Syringic Acid Scaffold Utility

- Source: N

- Context: Bioactivity of 3,5-dimethoxybenzoate deriv

-

URL:

-

Triflate Displacement Methodology

- Source: Organic Chemistry Portal.

- Context: Conversion of phenols to nitriles via trifl

-

URL:

Sources

- 1. Methyl 3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. tdcommons.org [tdcommons.org]

- 3. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. CN105693634A - Compound and application thereof - Google Patents [patents.google.com]

- 5. METHYL 3-CYANO-4-METHOXYBENZOATE | CAS 25978-74-9 [matrix-fine-chemicals.com]

- 6. 4-BROMO-3,5-DIMETHOXYBENZYL ALCOHOL | 61367-62-2 [chemicalbook.com]

- 7. Methyl 4-bromo-3,5-dimethoxybenzoate | 26050-64-6 [sigmaaldrich.com]

- 8. GSRS [gsrs.ncats.nih.gov]

Technical Guide: Structural Elucidation of Methyl 4-cyano-3,5-dimethoxybenzoate

This guide outlines the structural elucidation, synthesis context, and analytical characterization of Methyl 4-cyano-3,5-dimethoxybenzoate . It is designed for medicinal chemists and analytical scientists requiring a rigorous confirmation of this specific pharmacophore intermediate.

Executive Summary

This compound (C₁₁H₁₁NO₄) is a critical intermediate in the synthesis of complex pharmaceutical agents. Its structure combines a symmetric electron-rich aromatic core with two competing electron-withdrawing groups (nitrile and ester). Because of its high symmetry, standard 1H NMR can be deceptive; definitive characterization requires a multi-modal approach combining IR (nitrile confirmation), 13C NMR (symmetry verification), and HRMS.

This guide details the "First Principles" elucidation logic, separating the target molecule from its common precursors (e.g., Methyl 3,5-dimethoxybenzoate or Methyl 4-bromo-3,5-dimethoxybenzoate).

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is the first step in elucidation, as it dictates the impurity profile. The most robust modern synthesis involves the Palladium-catalyzed cyanation of the aryl bromide precursor.

Synthetic Pathway (Pd-Catalyzed Cyanation)

The transformation replaces the Bromine at the C4 position with a Cyano group. Incomplete conversion results in the Bromo-impurity, while reductive elimination errors can lead to the Des-bromo (proton) impurity.

Figure 1: Synthesis pathway highlighting the critical origin of potential impurities.

Structural Elucidation Strategy

The elucidation relies on confirming three structural features:

-

The Core: 1,3,4,5-tetrasubstituted benzene ring.[1]

-

The Symmetry: Equivalence of C2/C6 and C3/C5 positions.

-

The Nitrile: Definitive presence of the -CN group (differentiating from -H or -Br).

Mass Spectrometry (HRMS)

-

Theoretical Monoisotopic Mass: 221.0688 Da ([M+H]⁺)

-

Formula: C₁₁H₁₁NO₄

-

Diagnostic: The presence of an odd molecular weight (221) in ESI+ mode strongly suggests an odd number of nitrogens (Nitrogen Rule), supporting the mono-nitrile substitution.

-

Isotope Pattern: Absence of the characteristic 1:1 doublet of Bromine (⁷⁹Br/⁸¹Br) confirms the consumption of the starting material.

Infrared Spectroscopy (FT-IR)

IR is the fastest "Go/No-Go" decision point for this molecule.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

| Nitrile (-C≡N) | 2220 – 2240 | Medium/Sharp | Critical Proof of Structure. Distinct from Alkyne. |

| Ester (C=O) | 1715 – 1730 | Strong | Methyl Ester stretch. |

| C-O Stretch | 1100 – 1300 | Strong | Aryl alkyl ether (OMe) & Ester C-O. |

| C-H (Ar) | > 3000 | Weak | Aromatic C-H stretch. |

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule renders the NMR spectra deceptively simple.

1H NMR (Proton) - 400 MHz, DMSO-d₆

Due to the plane of symmetry running through C1 and C4, the protons at positions 2 and 6 are chemically equivalent, as are the methoxy groups at 3 and 5.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |

| 7.30 – 7.45 | Singlet (s) | 2H | Ar-H (C2, C6) | Deshielded by Ester and CN. Singlet confirms symmetry. |

| 3.90 – 3.95 | Singlet (s) | 6H | -OCH₃ (C3, C5) | Two equivalent methoxy groups. |

| 3.85 – 3.88 | Singlet (s) | 3H | -COOCH₃ | Ester methyl group. |

Crucial Check: If you see doublets in the aromatic region, the symmetry is broken (likely partial demethylation or regioisomer contamination).

13C NMR (Carbon) - 100 MHz, DMSO-d₆

Counting the unique carbon signals is the definitive validation method.

| Shift (δ ppm) | Type | Assignment | Reasoning |

| 165.5 | Quaternary | C=O (Ester) | Typical ester carbonyl. |

| 161.0 | Quaternary | C3, C5 (Ar-O) | Deshielded by Oxygen attachment. |

| 133.5 | Quaternary | C1 (Ar-C=O) | Ipso to ester. |

| 114.5 | Quaternary | -CN (Nitrile) | Diagnostic Nitrile carbon. |

| 108.0 | CH | C2, C6 (Ar-H) | Ortho to OMe, shielded relative to benzene. |

| 95.0 – 105.0 | Quaternary | C4 (Ar-CN) | Ipso to Nitrile. Often shielded by ortho-methoxy resonance. |

| 56.5 | CH₃ | -OCH₃ | Methoxy carbons. |

| 52.5 | CH₃ | -COOCH₃ | Ester methyl carbon. |

Elucidation Logic Flowchart

The following decision tree illustrates the self-validating logic required to confirm the structure and reject common analogues.

Figure 2: Logical decision tree for structural validation based on spectral data.

Analytical Protocol (HPLC-UV)

To quantify purity and identify the "Des-bromo" or "Starting Material" impurities, use the following Reverse Phase HPLC method.

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile/ester absorption).

-

Temperature: 30°C.

Retention Time Logic:

-

Des-bromo impurity (H-substituted): Elutes earliest (least lipophilic).

-

Target (Cyano): Elutes middle (CN is polar but planar).

-

Bromo-precursor: Elutes latest (Br is significantly lipophilic).

References

-

Palladium-Catalyzed Cyanation Methodology: Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[2] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition, 52(38), 10035–10039.[2] [2]

-

Spectral Data for Analogues (Methyl 3,5-dimethoxybenzoate): National Institute of Standards and Technology (NIST). "Methyl 3,5-dimethoxybenzoate Mass Spectrum." NIST Chemistry WebBook.

-

General IR Interpretation of Nitriles: Specac Ltd. "Interpreting Infrared Spectra: Nitrile (C≡N)."

-

Synthesis of Benzoic Acid Derivatives: Organic Syntheses, Coll. Vol. 1, p. 391 (1941). "Methyl m-nitrobenzoate (General Esterification Protocols)."

Sources

Systematic Nomenclature, Synthesis, and Pharmaceutical Applications of Methyl 4-cyano-3,5-dimethoxybenzoate: A Comprehensive Guide for Drug Development

Executive Summary

In modern drug development, highly functionalized aromatic building blocks are critical for designing selective active pharmaceutical ingredients (APIs). Methyl 4-cyano-3,5-dimethoxybenzoate (Chemical Formula: C₁₁H₁₁NO₄) is a prime example of such an intermediate. As a Senior Application Scientist, I frequently encounter this compound in the synthesis of targeted oncology therapeutics, specifically those inhibiting Ribonucleotide Reductase M2 (RRM2) to eradicate cancer stem cells (CSCs)[1].

This whitepaper provides an authoritative breakdown of the compound’s systematic IUPAC nomenclature, details a self-validating synthetic protocol, and explores its mechanistic role in pharmacology.

Systematic IUPAC Nomenclature Derivation

Establishing the Preferred IUPAC Name (PIN) is not merely an academic exercise; it is a strict regulatory requirement for patent filings and Investigational New Drug (IND) applications[2],[3]. The nomenclature of this compound is governed by the IUPAC Nomenclature of Organic Chemistry (Blue Book, 2013 recommendations)[2].

Functional Group Prioritization

To name a polyfunctional organic molecule, we must first identify the principal functional group, which dictates the parent structure and the suffix of the name[4]. The molecule contains three types of functional groups: an ester (-COOCH₃), a nitrile/cyano group (-CN), and two ether/methoxy groups (-OCH₃).

According to IUPAC seniority rules, the priority decreases in the following order: Carboxylic Acids > Esters > Amides > Nitriles > Aldehydes > Ketones > Alcohols [5],[6]. Ethers are considered subordinate and are always treated as prefixes[5].

Table 1: IUPAC Functional Group Priority Rules (Relevant to Target Molecule)

| Functional Group | Structure | Priority Rank | IUPAC Suffix (Principal) | IUPAC Prefix (Subordinate) |

| Ester | -COOR | 1 (Highest) | -oate | alkoxycarbonyl- |

| Nitrile | -C≡N | 2 | -nitrile | cyano- |

| Ether | -OR | N/A (Always Prefix) | N/A | alkoxy- (e.g., methoxy-) |

Numbering and Alphabetization

-

Parent Structure: Because the ester holds the highest priority, the parent acid is benzoic acid, making the parent ester a benzoate [4]. The alkyl group attached to the ester oxygen is a methyl group, so the base name is methyl benzoate [4].

-

Numbering the Ring: The carbon atom of the benzene ring attached directly to the principal functional group (the ester carbon) is designated as C-1[4]. To assign the lowest possible locants to the substituents, we number around the ring. The cyano group is at the para position (C-4), and the two methoxy groups are at the meta positions (C-3 and C-5).

-

Alphabetization: Substituent prefixes are listed alphabetically[6]. "Cyano" (C) precedes "methoxy" (M).

Combining these elements yields the PIN: This compound .

Figure 1: Stepwise logical derivation of the Preferred IUPAC Name (PIN).

Chemical Synthesis & Characterization Protocol

In process chemistry, synthesizing this compound typically begins with the commercially available precursor, methyl 4-hydroxy-3,5-dimethoxybenzoate. The direct nucleophilic substitution of a phenolic hydroxyl group with a cyanide ion is thermodynamically unfavorable. Therefore, we must employ a two-step activation and cross-coupling strategy[1].

Step-by-Step Synthetic Methodology

Phase 1: Triflation of the Phenolic Precursor Causality: The phenolic -OH is a poor leaving group. Converting it to a trifluoromethanesulfonate (triflate, -OTf) creates an exceptional leaving group, priming the molecule for transition-metal-catalyzed cross-coupling[1].

-

Preparation: Dissolve methyl 4-hydroxy-3,5-dimethoxybenzoate (1.0 eq, ~4.72 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere[1]. Moisture must be strictly excluded to prevent the hydrolysis of the anhydride.

-

Base Addition: Add triethylamine (TEA, 2.5 eq) and cool the reactor to 0 °C. Note: TEA acts as an acid scavenger for the byproduct triflic acid, driving the reaction forward while preventing acidic degradation of the ester.

-

Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours[1].

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (petroleum ether/ethyl acetate) to isolate the intermediate triflate[1].

Phase 2: Palladium-Catalyzed Cyanation Causality: The highly electron-deficient triflate undergoes oxidative addition with a Pd(0) catalyst, followed by transmetalation with a cyanide source, and reductive elimination to yield the aryl nitrile.

-

Preparation: Dissolve the intermediate triflate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add Zinc cyanide (Zn(CN)₂, 0.6 eq) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Note: Zn(CN)₂ is preferred over NaCN due to its lower toxicity profile and superior solubility in DMF.

-

Reaction: Heat the mixture to 90 °C for 8 hours under argon. Elevated temperatures are necessary to overcome the activation energy barrier of the transmetalation step.

-

Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry, and concentrate to yield the target compound.

Figure 2: Two-step synthetic workflow from the 4-hydroxy precursor to the target.

Analytical Characterization (Self-Validating System)

To ensure trustworthiness in the protocol, the synthesized compound must be validated against expected spectroscopic parameters.

Table 2: Expected Analytical Characterization Data

| Analytical Technique | Parameter | Expected Signal / Shift | Structural Assignment |

| ¹H NMR (CDCl₃) | Aromatic C-H | ~7.30 ppm (singlet, 2H) | H-2, H-6 (Symmetric ring) |

| ¹H NMR (CDCl₃) | Methoxy CH₃ | ~3.95 ppm (singlet, 6H) | 3,5-di(OCH₃) |

| ¹H NMR (CDCl₃) | Ester CH₃ | ~3.90 ppm (singlet, 3H) | COOCH₃ |

| ¹³C NMR (CDCl₃) | Carbonyl C=O | ~165 ppm | Ester carbonyl carbon |

| ¹³C NMR (CDCl₃) | Nitrile C≡N | ~115 ppm | Cyano carbon |

| ESI-MS | [M+H]⁺ | m/z 222.07 | Molecular ion confirmation |

Pharmaceutical Relevance: Oncology & RRM2 Inhibition

Beyond its chemical elegance, this compound (and its corresponding hydrolyzed acid) is a highly privileged scaffold in medicinal chemistry. Recent pharmaceutical patents highlight its use as a core intermediate in synthesizing inhibitors of Ribonucleotide Reductase M2 (RRM2) [1].

Targeting Cancer Stem Cells (CSCs)

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells with a strong proliferative potential, often cited as the "seed" cells responsible for tumor metastasis and recurrence[1]. Traditional chemotherapies frequently fail to eradicate CSCs, leading to patient relapse.

Derivatives of 4-cyano-3,5-dimethoxybenzoic acid have demonstrated an extremely strong ability to inhibit tumor cell proliferation by targeting RRM2[1]. RRM2 is the rate-limiting enzyme responsible for the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). By inhibiting this enzyme, the drug depletes the intracellular dNTP pool, halting DNA synthesis and triggering apoptosis specifically in rapidly dividing CSCs.

Figure 3: Mechanism of action for RRM2 inhibition leading to cancer stem cell apoptosis.

Conclusion

This compound represents a vital intersection between rigorous organic nomenclature, advanced synthetic methodology, and cutting-edge oncology research. By understanding the IUPAC rules that define its structure[5],[2], the chemical causality required to synthesize it[1], and its biological targets, drug development professionals can better leverage this scaffold to design the next generation of anti-tumor therapeutics.

References

1.[5] Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature". URL: 2.[2] Queen Mary University of London. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013". URL: 3.[4] Chemistry LibreTexts. "2.4: IUPAC Naming of Organic Compounds with Functional Groups". URL: 4.[3] Queen Mary University of London. "Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013: Introduction". URL: 5.[6] Open Library Publishing Platform. "2.4 – IUPAC Nomenclature". URL: 6.[1] Google Patents. "CN105693634A - Compound and application thereof". URL:

Sources

- 1. CN105693634A - Compound and application thereof - Google Patents [patents.google.com]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2.4 – IUPAC Nomenclature – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

Methyl 4-cyano-3,5-dimethoxybenzoate molecular weight and formula

Physicochemical Profile

Methyl 4-cyano-3,5-dimethoxybenzoate is a specialized aromatic ester utilized primarily as a pharmacophore scaffold in the development of tubulin polymerization inhibitors and antifolate antibiotics. It serves as a critical intermediate where the 3,5-dimethoxy motif (mimicking the A-ring of colchicine) is required alongside a para-positioned nitrile group, which offers versatility for transformation into amidines, amines, or heterocycles.

Core Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₁NO₄ | Confirmed via elemental count |

| Molecular Weight | 221.21 g/mol | Monoisotopic Mass: 221.0688 |

| CAS Registry | Not widely listed; see analogs | Analog: Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) |

| Physical State | Solid (Crystalline) | Predicted MP: 110–125 °C (based on bromo-analog) |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |

Structural Analysis

The molecule features a highly functionalized benzene ring. The 3,5-dimethoxy pattern creates electron density favorable for π-stacking interactions in protein binding pockets, while the 4-cyano group acts as a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but enabling nucleophilic attacks at the nitrile carbon.

Figure 1: Structural functionalization of the benzoate core.

Synthetic Architecture

The synthesis of this compound typically avoids direct cyanation of the electron-rich dimethoxy ring due to competing reactions. The most robust pathway proceeds via the Rosenmund-von Braun reaction or Sandmeyer reaction from the corresponding bromide or amine.

Primary Route: Cyanation of Bromide Precursor

This route is preferred for scalability and safety compared to diazonium pathways.

Precursor: Methyl 4-bromo-3,5-dimethoxybenzoate (CAS 26050-64-6).

Step-by-Step Protocol:

-

Starting Material: Dissolve Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq) in anhydrous DMF or NMP.

-

Reagent: Add Copper(I) cyanide (CuCN, 1.2–1.5 eq).

-

Catalysis: Optional addition of Pd(PPh3)4 (5 mol%) can accelerate the reaction (palladium-catalyzed cyanation), though classical CuCN reflux works at higher temperatures.

-

Conditions: Heat to 140–160 °C (classical) or 80–100 °C (Pd-catalyzed) for 6–12 hours under inert atmosphere (Ar/N2).

-

Workup:

-

Purification: Recrystallize from Methanol/Ethanol or flash chromatography (Hexane:EtOAc).

Alternative Route: Sandmeyer Reaction

Used when the amino-derivative (Methyl 4-amino-3,5-dimethoxybenzoate) is available (e.g., from Aditoprim synthesis streams).

-

Diazotization: Treat amine with NaNO2/HCl at 0–5 °C.

-

Substitution: Neutralize and treat with CuCN/KCN solution.

-

Note: Lower yield typical due to steric hindrance of ortho-dimethoxy groups.

Synthesis Flowchart

Figure 2: Convergent synthetic pathways targeting the 4-cyano derivative.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30–7.40 ppm (s, 2H): Aromatic protons at positions 2 and 6. The shift is downfield relative to the non-cyano analog due to the electron-withdrawing -CN group.

-

δ 3.95–4.00 ppm (s, 6H): Two methoxy groups (-OCH3) at positions 3 and 5.

-

δ 3.90–3.95 ppm (s, 3H): Methyl ester protons (-COOCH3).

-

-

¹³C NMR:

-

Nitrile Carbon: ~115–118 ppm.

-

Carbonyl Carbon: ~165 ppm.

-

Aromatic C-O: ~160 ppm (C3, C5).

-

Infrared Spectroscopy (IR)

-

Nitrile Stretch (-C≡N): Distinctive sharp band at 2220–2240 cm⁻¹ .

-

Ester Carbonyl (C=O): Strong band at 1715–1730 cm⁻¹ .

-

C-O Stretch: 1100–1300 cm⁻¹.

Pharmaceutical Relevance

Drug Development Applications

This molecule acts as a "switchable" scaffold. The ester and nitrile groups are orthogonal handles:

-

Topoisomerase Inhibitors: The 3,5-dimethoxy ring is homologous to the E-ring of Podophyllotoxin. The 4-cyano group can be converted to a tetrazole or amidine to improve water solubility and target affinity.

-

Antifolates: Similar to the intermediate used for Aditoprim (a dihydrofolate reductase inhibitor), where the 4-position is substituted with an amine. The nitrile allows access to benzylamines via reduction.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential for cyanide release under strong acidic hydrolysis.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Moisture sensitive (hydrolysis of ester/nitrile).

References

-

Structure & Crystallography: Saeed, A. (2007). Methyl 3,4,5-trimethoxybenzoate. Acta Crystallographica Section E. Link (Analogous structural data).

-

Synthetic Methodology (Bromination): ChemicalBook. Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate. Link.

-

Aditoprim Intermediates: US Patent 4908470A. Process for Methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. Link.

- Cyanation Protocols: Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews. (General protocol grounding).

Sources

Technical Monograph: Solubility Profiling & Process Optimization for Methyl 4-cyano-3,5-dimethoxybenzoate

Executive Summary

Methyl 4-cyano-3,5-dimethoxybenzoate (C₁₁H₁₁NO₄) is a critical intermediate in the synthesis of advanced pharmaceutical ingredients, particularly RRM2 inhibitors and substituted benzonitriles. Despite its importance in medicinal chemistry, specific thermodynamic solubility data is often proprietary or absent from public repositories.

This technical guide addresses that gap. Instead of providing static, potentially outdated values, this document functions as a comprehensive protocol for solubility determination and process optimization . It combines structural analysis to predict solubility behavior with a rigorous, self-validating experimental framework used by Senior Application Scientists to establish the "Solubility Landscape" of new chemical entities (NCEs).

Part 1: Molecular Analysis & Predicted Solubility Profile

Structural Dissection

To predict the solubility behavior of this compound, we must analyze its functional groups and electronic distribution.

-

Core Scaffold: Electron-rich benzene ring (lipophilic backbone).

-

Functional Groups:

-

Methyl Ester (-COOCH₃): Moderately polar, hydrogen bond acceptor.

-

Nitrile (-CN) at C4: Strong dipole moment, enhances solubility in polar aprotic solvents.

-

Methoxy Groups (-OCH₃) at C3, C5: Electron-donating, increases lipophilicity relative to hydroxyls but maintains some polarity; steric bulk may disrupt crystal packing, potentially enhancing solubility compared to the un-substituted analog.

-

The "Like Dissolves Like" Prediction Matrix

Based on the interplay between the hydrophobic aromatic core and the polar nitrile/ester groups, the following solubility profile is chemically predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole-dipole interactions with the nitrile group. |

| Moderately Polar | Acetone, Ethyl Acetate, THF | High | Excellent compatibility with the ester and ether functionalities. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solvation of the aromatic core; standard reaction solvent. |

| Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate | Temperature-dependent. Good for recrystallization (high solubility at boiling, low at RT). |

| Non-Polar | Hexane, Heptane, Petroleum Ether | Very Low | The molecule is too polar to dissolve effectively in aliphatic hydrocarbons. |

| Aqueous | Water, Buffer (pH 1.2 - 6.8) | Insoluble | Lack of ionizable groups (pKa of ester/nitrile is extremely high/low) and lipophilic core prevent aqueous solvation. |

Process Insight: The patent literature suggests purification via column chromatography using Petroleum Ether / Ethyl Acetate mixtures [1]. This confirms the compound is soluble in Ethyl Acetate and insoluble in Petroleum Ether, making this binary system ideal for recrystallization.

Part 2: Experimental Determination Protocol (Standard Operating Procedure)

As a Senior Scientist, you must generate defensible data. The following protocol uses the Shake-Flask Method , the gold standard for equilibrium solubility.

Workflow Diagram: Solubility Screening

The following diagram outlines the decision logic for determining solubility and selecting a recrystallization solvent.

Figure 1: Decision matrix for solubility profiling and solvent selection.

Protocol: Equilibrium Solubility (Shake-Flask)

Objective: Determine the mole fraction solubility (

Materials:

-

Compound: this compound (>98% purity).

-

Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile (HPLC Grade).

-

Equipment: Orbital shaker water bath, 0.45 µm PTFE syringe filters, HPLC.

Step-by-Step Procedure:

-

Preparation: Add excess solid compound to 10 mL of solvent in a glass vial. The solution must remain turbid (indicating saturation).

-

Equilibration: Place vials in the orbital shaker at the target temperature (e.g., 298.15 K) and agitate at 150 rpm for 72 hours .

-

Self-Validation: Measure concentration at 24, 48, and 72 hours. Equilibrium is reached when the deviation between time points is < 2%.

-

-

Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).

-

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.

-

Quantification: Dilute with mobile phase and analyze via HPLC (UV detection at

nm). -

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, raw numbers must be converted into a predictive model. This allows you to interpolate solubility at any temperature without running new experiments.

The Modified Apelblat Equation

The solubility of this compound in pure solvents is best correlated using the Modified Apelblat Equation [2, 3].[1] This semi-empirical model describes the relationship between mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis of your experimental data.

-

Utility: Use this equation to calculate the precise cooling curve for recrystallization.

-

If

is positive and large: Solubility is highly temperature-dependent (Ideal for cooling crystallization). -

If

is small: Solubility is flat (Cooling will not yield product; use antisolvent).

-

Mixture Modeling (Jouyban-Acree)

For binary mixtures (e.g., Ethyl Acetate + Hexane), use the Jouyban-Acree Model [4] to predict solubility (

-

Application: This model helps identify the "co-solvency peak" or the "antisolvent crash point."

Part 4: Practical Application - Purification Strategy

Based on the predicted profile and patent literature, the following purification strategy is recommended for this compound.

Recrystallization Solvent System

-

Primary Solvent (Good): Ethyl Acetate (EtOAc) or Methanol.

-

Why: High solubility at elevated temperatures; moderate polarity matches the ester/nitrile functions.

-

-

Antisolvent (Poor): n-Heptane or Petroleum Ether.

-

Why: The lipophilic but polar nature of the compound leads to rapid precipitation when non-polar alkanes are added.

-

Optimized Procedure (Antisolvent Crystallization)

-

Dissolution: Dissolve crude this compound in the minimum volume of hot EtOAc (approx. 50-60°C).

-

Filtration: Hot filter to remove insoluble mechanical impurities.

-

Nucleation: Slowly add n-Heptane dropwise until a persistent cloudiness appears.

-

Cooling: Allow the mixture to cool slowly to room temperature, then to 0-5°C.

-

Harvest: Filter the white crystalline solid and wash with cold 1:4 EtOAc:Heptane.

References

-

Patent CN105693634A. Compound and application thereof (Preparation of 4-cyano-3,5-dimethoxybenzoic acid). Google Patents. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Li, Y., et al. (2016). Solubility of 3-chloro-N-phenylphthalimide in ten pure solvents and (ethyl acetate + ethanol) binary solvent mixtures. Journal of Chemical & Engineering Data. Link

-

Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

-

Baka, E., et al. (2008). Study on standardization of shake-flask solubility determination method.[2] Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

Sources

An In-Depth Technical Guide to Methyl 4-cyano-3,5-dimethoxybenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-cyano-3,5-dimethoxybenzoate, a key chemical intermediate. While a detailed historical account of its specific discovery is not prominently documented, its existence is a logical outcome of the advancement of synthetic organic chemistry, particularly in the functionalization of aromatic rings. This guide will delve into a plausible and scientifically grounded synthetic pathway, detail its physicochemical and spectroscopic properties, and explore its potential applications, primarily as a building block in the synthesis of more complex molecules in the realm of medicinal chemistry.

Introduction and Contextual History

The precise origins of this compound are not marked by a singular, celebrated discovery. Instead, its emergence is intrinsically linked to the development of robust and predictable reactions for the manipulation of aromatic systems. The historical context for this compound is built upon foundational reactions such as the Sandmeyer reaction, discovered in 1884, which provided a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2]

The development of methods for the synthesis of polysubstituted benzene derivatives, including those with multiple methoxy groups, further paved the way for the creation of molecules like this compound. Its utility lies in its trifunctional nature: the cyano and ester groups offer versatile handles for further chemical transformations, while the dimethoxy substitution pattern influences the electronic and steric properties of the molecule, making it a valuable scaffold in the design of targeted therapeutic agents.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 4-amino-3,5-dimethoxybenzoic acid. This pathway involves a Sandmeyer reaction to introduce the cyano group, followed by an esterification of the carboxylic acid.

Figure 1: Proposed synthetic pathway for this compound.

Step 1 & 2: Diazotization and Sandmeyer Cyanation

The initial step is the conversion of the aromatic amine of 4-amino-3,5-dimethoxybenzoic acid into a diazonium salt. This is a classic reaction performed at low temperatures to ensure the stability of the diazonium intermediate.[3] The subsequent Sandmeyer reaction with cuprous cyanide introduces the cyano group at the 4-position.[2]

Experimental Protocol:

-

Diazotization: 4-amino-3,5-dimethoxybenzoic acid is suspended in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.[4]

-

Sandmeyer Reaction: In a separate flask, a solution of cuprous cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and cooled. The cold diazonium salt solution is then slowly added to the cyanide solution with vigorous stirring. The reaction mixture is gradually warmed to facilitate the displacement of the diazonium group with the cyanide, which is observed by the evolution of nitrogen gas.[4]

-

Work-up and Isolation: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield crude 4-cyano-3,5-dimethoxybenzoic acid. Purification can be achieved by recrystallization.

Step 3: Esterification

The final step is the esterification of the carboxylic acid group to form the methyl ester. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a common and effective method.[5]

Experimental Protocol:

-

Reaction Setup: 4-cyano-3,5-dimethoxybenzoic acid is dissolved in a large excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reaction Execution: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess methanol is removed by distillation. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, this compound, can be further purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be predicted based on structurally similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated 130-140 °C (based on analogs) |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. Insoluble in water. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts/Bands |

| ¹H NMR | δ (ppm): ~7.3 (s, 2H, Ar-H), ~3.9 (s, 6H, -OCH₃), ~3.9 (s, 3H, -COOCH₃) |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~155 (C-OCH₃), ~135 (C-COOCH₃), ~118 (CN), ~115 (Ar-CH), ~110 (C-CN), ~56 (-OCH₃), ~53 (-COOCH₃) |

| IR | ν (cm⁻¹): ~2230 (C≡N stretch), ~1720 (C=O stretch, ester), ~1600, ~1500 (C=C stretch, aromatic), ~1250 (C-O stretch, ether) |

Note: These are predicted values based on known data for similar compounds like methyl 4-cyanobenzoate and other dimethoxy-substituted aromatics and should be confirmed by experimental analysis.[6][7]

Applications in Research and Development

The true value of this compound lies in its potential as a versatile building block in medicinal chemistry and organic synthesis.

Figure 2: Potential applications stemming from the functional groups of this compound.

The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to a variety of derivatives. The ester group can be readily converted into amides, hydrazides, or other functionalities. The dimethoxy-substituted benzene ring provides a specific electronic environment and can be a key pharmacophoric element in drug design.

While specific drugs derived directly from this molecule are not prominent in the literature, the "cyano-dimethoxybenzoate" scaffold is present in molecules explored for various therapeutic targets. The strategic placement of the cyano and methoxy groups can influence binding to biological targets and metabolic stability.[8][9]

Conclusion

This compound, while not a compound with a storied history of discovery, represents a valuable and versatile intermediate in modern organic synthesis. Its preparation from readily available starting materials via well-established synthetic routes makes it an accessible building block for research and development. The presence of multiple functional groups allows for a wide range of chemical modifications, positioning it as a key component in the synthesis of complex and potentially bioactive molecules. This guide provides a foundational understanding of its synthesis, properties, and potential applications, intended to empower researchers in their pursuit of novel chemical entities.

References

- Supporting Information for a scientific article. (Details on NMR data for methyl 4-cyanobenzoate).

-

PubChem. Methyl 4-cyanobenzoate. [Link]

- ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. This is a general reference and not a direct clickable link.

-

Wikipedia. Sandmeyer reaction. [Link]

- Benchchem. Sandmeyer-type reaction as an alternative synthesis route. This is a general reference and not a direct clickable link.

- Organic Chemistry Portal. Sandmeyer Reaction. This is a general reference and not a direct clickable link.

- Benchchem. Sandmeyer-type reaction as an alternative synthesis route. This is a general reference and not a direct clickable link.

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

ijstr.org. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

- Esterification of benzoic acid to methyl benzoate. This is a general educational resource and not a direct clickable link.

- Supporting Information for a scientific article. (Details on NMR spectra).

- Organic Chemistry Portal. Sandmeyer Reaction. This is a general reference and not a direct clickable link.

- ResearchGate. Kinetic modeling of benzoic acid esterification using functionalized silica gel. This is a general reference and not a direct clickable link.

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- ChemicalBook. 3-CYANO-4-ETHOXYBENZOIC ACID synthesis. This is a general reference and not a direct clickable link.

-

PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]

- Google Patents.

-

MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

-

Indian Academy of Sciences. A total synthesis of 4-cyano-1,3-dimethoxy-2-azaestra-1,3,5(10)-trien-17β-ol and its configuration assignment. [Link]

- Research and Reviews. Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. This is a general reference and not a direct clickable link.

- ResearchGate. Recent applications of click chemistry in drug discovery. This is a general reference and not a direct clickable link.

-

PMC. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

-

ScienceDirect. Natural product leads for drug discovery: Isolation, synthesis and biological evaluation of 6-cyano-5-methoxyindolo[2,3-a]carbazole based ligands as antibacterial agents. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. rsc.org [rsc.org]

- 7. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

Theoretical & Practical Analysis of Methyl 4-cyano-3,5-dimethoxybenzoate

Executive Summary

Methyl 4-cyano-3,5-dimethoxybenzoate is a highly specialized aromatic intermediate characterized by a "push-pull" electronic architecture. It features a central benzene ring substituted with two electron-donating methoxy groups (positions 3,5) and two electron-withdrawing groups: a methyl ester (position 1) and a nitrile (position 4). This unique substitution pattern makes it a critical scaffold in the synthesis of resorcinolic lipids, topoisomerase inhibitors (analogous to the E-ring of podophyllotoxin), and complex heterocyclic APIs.

This technical guide provides a theoretical and practical analysis of its properties, synthetic pathways, and reactivity profile, designed for researchers in medicinal chemistry and process development.

Molecular Architecture & Electronic Properties

Electronic Distribution (Push-Pull System)

The molecule exhibits a competitive electronic environment that dictates its reactivity:

-

Electron Donors (EDG): The two methoxy groups at C3 and C5 exert a strong mesomeric effect (+M), increasing electron density at the ortho (C2, C6) and para (C4) positions.

-

Electron Acceptors (EWG):

-

The Ester at C1 is a moderate EWG (-M, -I), deactivating the ring but directing electrophiles to the meta positions (C3, C5).

-

The Cyano group at C4 is a strong EWG (-M, -I). Its placement at C4 creates significant steric and electronic tension with the flanking methoxy groups.

-

Theoretical Consequence: The C2 and C6 protons are chemically equivalent but highly shielded relative to a naked benzene ring due to the double ortho-methoxy donation, yet deshielded by the para-cyano and ipso-ester groups.

Steric Environment

The "4-cyano-3,5-dimethoxy" motif creates a "buttressing effect." The linear nature of the cyano group (-C≡N) minimizes steric clash with the adjacent methoxy oxygens compared to a nitro or carbonyl group, making the 4-position accessible for nucleophilic attack (via SNAr) under extreme conditions, though the methoxy groups largely protect it.

Synthetic Pathways[1]

Two primary routes are theoretically sound and experimentally validated by analogous chemistry: the Classical Sandmeyer/Rosenmund-von Braun route and the Modern Transition-Metal Catalyzed route.

Route A: Bromination-Cyanation (The Industrial Standard)

This pathway utilizes the readily available Methyl 3,5-dimethoxybenzoate.

-

Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) or Br2/FeBr3. The activated 4-position (between two methoxys) is the exclusive site of bromination.

-

Cyanation: The resulting Methyl 4-bromo-3,5-dimethoxybenzoate is treated with CuCN (Rosenmund-von Braun) or Zn(CN)2/Pd (Pd-catalyzed cyanation).

Route B: From Syringic Acid (The Green Route)

Starting from Methyl Syringate (4-hydroxy-3,5-dimethoxybenzoate):

-

Activation: Conversion of the phenol to a Triflate (-OTf) using Triflic anhydride (Tf2O).

-

Cyanation: Pd-catalyzed displacement of the triflate with a cyanide source.

Figure 1: Two convergent pathways allow flexibility based on starting material availability (Benzoate vs. Syringate).

Physicochemical Profile (Theoretical & Predicted)

Given the lack of a standardized public datasheet, the following properties are derived from Structure-Activity Relationship (SAR) analysis of the well-characterized bromo-analog.

Predicted Physical Constants

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C11H11NO4 | Stoichiometry |

| Molecular Weight | 221.21 g/mol | Calculation |

| Melting Point | 132 – 138 °C | Higher than Bromo-analog (124-126°C) due to dipole-dipole interactions of CN.[1] |

| LogP (Lipophilicity) | ~1.8 – 2.1 | Less lipophilic than Bromo-analog (LogP ~2.6) due to polar CN. |

| Solubility | DMSO, DMF, DCM | Poor water solubility; moderate in alcohols. |

| Appearance | White to Off-white Crystalline Solid | Typical for purified benzoate esters. |

Spectral Fingerprint (1H NMR Prediction)

Solvent: CDCl3, 400 MHz

| Proton Environment | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | 7.35 – 7.45 | Singlet (s) | 2H | H-2, H-6 (Deshielded by CN/Ester) |

| Methoxy (-OCH3) | 3.95 – 4.00 | Singlet (s) | 6H | C3, C5 -OCH3 |

| Ester Methyl (-COOCH3) | 3.90 – 3.94 | Singlet (s) | 3H | C1 -COOCH3 |

Note: The cyano group is a stronger EWG than bromine, causing a downfield shift of the aromatic protons compared to the bromo-analog (typically ~7.3 ppm).

Infrared (IR) Markers

-

Nitrile (C≡N): Sharp, distinct band at 2220–2240 cm⁻¹ .

-

Ester (C=O): Strong band at 1715–1725 cm⁻¹ .

-

Ether (C-O): Multiple bands at 1100–1300 cm⁻¹ .

Reactivity Profile

The compound possesses two distinct electrophilic sites (Nitrile and Ester), allowing for chemoselective transformations.

Hydrolysis Pathways

-

Acidic Hydrolysis (HCl/AcOH): Preferentially hydrolyzes the nitrile to the primary amide, then to the carboxylic acid. The ester may hydrolyze slower depending on steric bulk.

-

Basic Hydrolysis (LiOH/NaOH): Saponifies the ester rapidly to the carboxylate. Harsh conditions will hydrolyze the nitrile to the carboxylate, yielding 4-carboxy-3,5-dimethoxybenzoic acid .

Reduction

-

To Benzylamine: Hydrogenation (H2, Pd/C or Raney Ni) reduces the nitrile to the primary amine (-CH2NH2).

-

To Aldehyde: DIBAL-H (1 eq, -78°C) can selectively reduce the nitrile to the aldehyde (-CHO) or the ester to the alcohol, though chemoselectivity is challenging.

Figure 2: The scaffold serves as a branch point for accessing acids, amines, or fully oxidized derivatives.

Biological Relevance & Applications[3]

Pharmacophore Mimicry

The 3,5-dimethoxy-4-substituted pattern is a "privileged structure" in medicinal chemistry, mimicking the E-ring of Podophyllotoxin (an antimitotic lignan) and Colchicine .

-

Mechanism: These agents bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization.

-

Role of the Cyano Group: The cyano group acts as a bioisostere for the carbonyl or hydroxyl groups found in natural products, providing a hydrogen bond acceptor without the hydrogen bond donor capability, potentially improving membrane permeability.

Intermediate for APIs

-

Aditoprim Analogs: Used in the synthesis of antibacterial dihydrofolate reductase (DHFR) inhibitors.

-

Resorcinolic Lipids: Precursor for synthesizing amphiphilic lipids used in drug delivery systems or as cytostatic agents [1].

Experimental Protocol: Cyanation of Methyl 4-bromo-3,5-dimethoxybenzoate

This protocol is adapted from standard Rosenmund-von Braun conditions for hindered aryl bromides.

Reagents:

-

Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq)[2]

-

Copper(I) Cyanide (CuCN) (1.5 eq)

-

DMF (Anhydrous, degassed)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-bromo-3,5-dimethoxybenzoate in anhydrous DMF (0.5 M concentration).

-

Addition: Add CuCN (1.5 eq) in a single portion.

-

Reaction: Heat the mixture to 160°C under an argon atmosphere for 12–16 hours. Monitor by TLC (the nitrile is more polar than the bromide).

-

Workup (Oxidative Decomposition): Cool to room temperature. Pour the dark mixture into a solution of FeCl3 (aq) or ethylenediamine/water to decompose the copper complexes. Stir for 30 minutes.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with water, brine, and dry over Na2SO4.[3]

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes:EtOAc gradient).

Safety Note: This reaction generates cyanide residues. All waste must be treated with bleach (sodium hypochlorite) before disposal.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate. Retrieved March 2, 2026, from [Link]

- Google Patents. (2016). CN105693634A - Compound and application thereof (Synthesis of 4-cyano-3,5-dimethoxybenzoic acid).

-

Royal Society of Chemistry. (2015). Supporting Information: Bromination of methoxybenzoic acids.[4][3] Retrieved March 2, 2026, from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-cyano-3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 4-cyano-3,5-dimethoxybenzoate is a versatile aromatic nitrile that serves as a key building block in the synthesis of a variety of complex organic molecules. Its utility in the development of novel pharmaceuticals and other fine chemicals necessitates a thorough understanding of its safety profile and proper handling procedures. This guide provides an in-depth technical overview of the safety and handling precautions for this compound, with a focus on empowering researchers to work with this compound in a safe and responsible manner. The information presented herein is a synthesis of data from closely related analogs and established best practices for handling aromatic nitriles and cyanide-containing compounds.

Hazard Identification and Risk Assessment

1.1. Toxicological Profile of Aromatic Nitriles

The primary toxicological concern with organic nitriles is their potential to release cyanide ions in vivo. This can occur through metabolic processes, leading to symptoms consistent with cyanide poisoning. The toxicity of nitriles can vary based on their chemical structure and metabolic pathway.

1.2. Hazard Classification (by Analogy to Methyl 3-cyano-4-methoxybenzoate)

Based on the hazard statements for a close structural analog, this compound should be handled as a substance with the following potential hazards:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Table 1: Hazard and Precautionary Statements (Inferred)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P362+P363, P501 | |

| Skin Irritation | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 | |

| Eye Irritation | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 | |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure.

2.1. Engineering Controls: The Primary Barrier

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood is your primary defense against inhaling hazardous dust or vapors.[1]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.

2.2. Personal Protective Equipment: The Last Line of Defense

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Nitrile gloves are recommended for handling this compound.[1] Given the potential for dermal absorption, double-gloving is a prudent practice. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[1] Long pants and closed-toe shoes are also mandatory laboratory attire.

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is generally not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.

Caption: Personal Protective Equipment Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the compound.

3.1. Handling Procedures

-

Avoid Inhalation and Contact: Always handle the compound in a manner that minimizes the generation of dust.[1] Avoid direct contact with skin, eyes, and clothing.

-

Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.

-

Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid pouring, which can create dust.

-

Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately according to the procedures outlined in Section 5.

3.2. Storage Requirements

-

Container: Store this compound in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids. Contact with acids could potentially lead to the generation of highly toxic hydrogen cyanide gas.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. All laboratory personnel working with this compound must be familiar with these procedures.

4.1. In Case of Exposure

-

Inhalation: If inhaled, immediately move the individual to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Caption: Emergency First Aid Procedures.

Spill and Waste Management

Proper management of spills and waste is essential to protect both personnel and the environment.

5.1. Spill Response

-

Small Spills (in a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable laboratory detergent and then wipe with a damp cloth.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert your supervisor and institutional environmental health and safety (EHS) department.

-

Prevent others from entering the area.

-

Await the arrival of trained emergency response personnel.

-

5.2. Waste Disposal

-

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed container.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

This compound is a valuable reagent in chemical synthesis. By understanding its potential hazards and adhering to the stringent safety and handling protocols outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. A culture of safety, built on a foundation of knowledge, preparedness, and meticulous laboratory practice, is paramount in all scientific endeavors.

References

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

-

CDC Stacks. NITRILES. [Link]

-

New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet. [Link]

-

Virginia Department of Health. Unknown Chemical Exposure - Emergency Preparedness. [Link]

-

EMS DIVISION. PROTOCOL 25 HAZARDOUS MATERIALS TOXICOLOGY A. Overview. [Link]

-

National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

-

U.S. Environmental Protection Agency. METHYL 2-CYANO-5-METHOXYBENZOATE Properties. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

Rhenium Shop. Methyl 3-cyano-4-methoxybenzoate, 97%, Thermo Scientific Chemicals. [Link]

-

Ibis Scientific, LLC. Guide to Promoting Lab Safety When Working With Chemicals. [Link]

-

DISAT Department of Applied Science and Technology. Guide to Safety in Chemical Laboratories. [Link]

-

National Center for Biotechnology Information. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem. [Link]

-

European Chemicals Agency. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

-

CAS Common Chemistry. Methyl 3,5-dimethoxybenzoate. [Link]

-

CP Lab Safety. Methyl 3-cyano-4-methoxybenzoate, min 97%, 1 gram. [Link]

Sources

Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

An In-Depth Technical Guide to Methyl 4-cyano-3,5-dimethoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in modern drug discovery and materials science. Its unique arrangement of electron-withdrawing (cyano) and electron-donating (dimethoxy) groups on a central benzene ring imparts a distinct electronic and steric profile, making it an attractive scaffold for the synthesis of complex molecular architectures. The cyano group can serve as a key interaction point (e.g., hydrogen bond acceptor) or as a precursor for other functional groups, while the dimethoxy substituents can influence solubility, metabolic stability, and receptor binding affinity.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications. We will delve into the rationale behind synthetic strategies, explore its physicochemical properties, and discuss its relevance as an intermediate in the development of novel therapeutics.

Synthesis and Mechanistic Insights

The synthesis of this compound is not widely documented in commercial literature, suggesting its status as a specialized research chemical. However, a logical and efficient synthetic route can be devised based on well-established organometallic and substitution reactions on similarly structured aromatic compounds. A plausible and robust approach starts from a more readily available precursor, such as a brominated derivative.

A common strategy for introducing a cyano group to an aromatic ring is through a nucleophilic substitution reaction on an aryl halide, often catalyzed by a copper or palladium complex. For instance, the synthesis of the related compound, methyl 3-cyano-4-methoxybenzoate, involves the reaction of methyl 3-bromo-4-methoxybenzoate with cuprous cyanide.[1] This provides a solid foundation for a proposed synthesis of our target molecule.

Proposed Synthetic Workflow

The proposed synthesis of this compound would likely begin with a suitable di-bromo precursor. The workflow can be visualized as follows:

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Methyl 4-cyano-3,5-dimethoxybenzoate

This application note details a robust, high-purity synthesis protocol for Methyl 4-cyano-3,5-dimethoxybenzoate starting from 3,5-dimethoxyaniline . This workflow is designed for medicinal chemistry applications where regioselectivity and functional group tolerance are critical.

Executive Summary

The synthesis of this compound presents a unique challenge in regiochemistry. The target molecule requires two distinct functionalizations on the 3,5-dimethoxyaniline core: the conversion of the C1-amine to a methyl ester and the introduction of a nitrile group at the sterically crowded C4 position.

This protocol utilizes a "Bromine-First" strategy . By exploiting the strong ortho/para directing effects of the amine and methoxy groups, we first install a bromine atom at the C4 position with high regioselectivity. Subsequently, a chemoselective sequence of Sandmeyer iodination, palladium-catalyzed alkoxycarbonylation, and cyanation delivers the target molecule. This route avoids the poor regioselectivity often encountered when attempting to functionalize 3,5-dimethoxybenzoic acid derivatives directly.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into four Critical Process Steps (CPS):

-

Regioselective Bromination: Installing a halogen handle at C4 using the activating nature of the aniline.

-

Sandmeyer Iodination: Converting the C1-amine to an iodide, creating a "dihalogenated" intermediate with distinct reactivity profiles (I vs. Br).

-

Chemoselective Carbonylation: Exploiting the lability difference between Ar-I and Ar-Br to selectively convert the iodide to a methyl ester.

-

Palladium-Catalyzed Cyanation: Converting the remaining aryl bromide to a nitrile.

Figure 1: Strategic workflow for the chemoselective synthesis of this compound.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install a bromine atom at the C4 position.[1] Rationale: The C4 position is activated by the para-amino group and two ortho-methoxy groups, making it highly nucleophilic. Using N-Bromosuccinimide (NBS) at low temperature prevents over-bromination at C2/C6.

-

Reagents: 3,5-Dimethoxyaniline (1.0 equiv), NBS (1.05 equiv), DMF (anhydrous).

-

Protocol:

-

Dissolve 3,5-dimethoxyaniline (10 g, 65.3 mmol) in anhydrous DMF (100 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Dissolve NBS (12.2 g, 68.5 mmol) in DMF (30 mL) and add it dropwise over 30 minutes. Critical: Slow addition prevents local excess and poly-bromination.

-

Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Pour the reaction mixture into ice-water (500 mL). A precipitate should form.[2]

-

Filter the solid, wash with copious water to remove DMF, and dry under vacuum.

-

Yield: ~90-95% (Off-white solid).

-

Data Validation: 1H NMR should show a symmetric pattern (singlet for C2/C6 protons) indicating C4 substitution.

-

Step 2: Sandmeyer Iodination

Objective: Convert the C1-amine to a C1-iodide. Rationale: An aryl iodide is required for the subsequent carbonylation step because Pd undergoes oxidative addition to Ar-I significantly faster than Ar-Br, allowing for chemoselectivity.

-

Reagents: 4-Bromo-3,5-dimethoxyaniline (from Step 1), NaNO2, HCl (6M), KI, Urea.

-

Protocol:

-

Suspend the amine (10 g) in 6M HCl (60 mL) and cool to -5°C to 0°C .

-

Add a solution of NaNO2 (1.2 equiv) in water dropwise, maintaining temperature < 5°C. Stir for 30 mins to form the diazonium salt.

-

Optional: Add urea to destroy excess nitrous acid (until starch-iodide paper is negative).

-

Carefully add a solution of KI (2.0 equiv) in water. The reaction will foam (N2 release) and turn dark (I2 formation).

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Extract with Ethyl Acetate (EtOAc).[3][4] Wash the organic layer with saturated Na2S2O3 (sodium thiosulfate) to remove iodine (color change from purple to yellow/clear).

-

Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) may be required if tarry byproducts form.

-

Product: 4-Bromo-3,5-dimethoxyiodobenzene.

-

Step 3: Chemoselective Palladium-Catalyzed Carbonylation

Objective: Convert C1-Iodo to C1-Methyl Ester without affecting C4-Bromo. Rationale: Under mild carbonylation conditions, Palladium inserts into the C-I bond (Bond Dissociation Energy ~65 kcal/mol) preferentially over the C-Br bond (~81 kcal/mol).

-

Reagents: Aryl Iodide (from Step 2), Pd(OAc)2 (2 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 4 mol%), Triethylamine (2.0 equiv), Methanol (excess/solvent), CO balloon (1 atm).

-

Protocol:

-

In a pressure tube or autoclave, dissolve the aryl iodide (5 g) in Methanol (50 mL).

-

Add Triethylamine (TEA), Pd(OAc)2, and dppf.

-

Purge the vessel with Nitrogen (3x) and then Carbon Monoxide (3x).

-

Stir under a CO atmosphere (balloon pressure is sufficient) at 60°C for 6-12 hours.

-

Control Point: Monitor strictly by HPLC/TLC. Stop immediately upon consumption of starting material to prevent carbonylation of the bromide.

-

Workup: Filter through Celite to remove Pd. Concentrate the filtrate.

-

Dissolve residue in EtOAc, wash with water, and concentrate.[3]

-

Product: Methyl 4-bromo-3,5-dimethoxybenzoate.

-

Step 4: Cyanation (Rosenmund-von Braun or Pd-Catalyzed)

Objective: Convert C4-Bromo to C4-Nitrile. Rationale: With the ester installed, the final step uses a palladium-catalyzed cyanation (using Zn(CN)2) which is milder and safer than traditional copper-mediated methods.

-

Reagents: Methyl 4-bromo-3,5-dimethoxybenzoate, Zn(CN)2 (0.6 equiv), Pd(PPh3)4 (5 mol%), DMF (anhydrous).

-

Protocol:

-

Dissolve the bromo-ester (2 g) in anhydrous DMF (20 mL).

-

Add Zn(CN)2 and Pd(PPh3)4. Safety: Handle cyanide in a well-ventilated fume hood.

-

Degas the mixture with Argon for 15 minutes.

-

Heat to 90-100°C for 4-8 hours (or use Microwave: 120°C for 30 mins).

-

Workup: Cool to RT. Quench with diluted FeSO4 or 10% NaOH/Bleach solution to neutralize excess cyanide.

-

Extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

-

Purification: Recrystallize from Ethanol or use column chromatography.

-

Final Product: this compound.

-

Key Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | White to Off-white Crystalline Solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Identity (NMR) | 1H NMR (CDCl3): δ ~3.9 (s, 3H, COOMe), ~3.95 (s, 6H, 3,5-OMe), ~7.3 (s, 2H, Ar-H). | 1H NMR |

| Identity (IR) | Nitrile stretch (~2220 cm⁻¹), Ester Carbonyl (~1720 cm⁻¹) | FT-IR |

| Mass Spec | [M+H]+ = 222.2 (approx) | LC-MS |

Troubleshooting & Optimization

-

Issue: Poly-bromination in Step 1.

-

Solution: Ensure temperature is strictly 0°C. Dilute the reaction further. Use exactly 1.0-1.05 equivalents of NBS.

-

-

Issue: Low selectivity in Step 3 (Esterification).

-

Solution: Lower the temperature to 50°C. Reduce reaction time. Use a bulky ligand like dppf or Xantphos which accentuates the difference between I and Br insertion.

-

-

Issue: Incomplete Cyanation in Step 4.

-

Solution: Ensure the DMF is strictly anhydrous (water kills the catalyst). Increase catalyst loading to 10 mol% or switch to Pd2(dba)3 + XPhos.

-

References

-

Regioselective Bromination of Anilines

- Chemoselective Carbonylation: Cacchi, S., et al. (1985). Palladium-catalyzed carbonylation of aryl iodides and bromides. Tetrahedron Letters, 26(8), 1109-1112. (Establishes reactivity order I > Br).

-

Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate

-